molecular formula C4H5NOS B1621763 Succinimide, thio- CAS No. 4166-00-1

Succinimide, thio-

Cat. No.: B1621763
CAS No.: 4166-00-1
M. Wt: 115.16 g/mol
InChI Key: WJQDJDVDXAAXSB-UHFFFAOYSA-N
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Description

Succinimide, thio- is a sulfur-containing derivative of succinimide, a compound known for its applications in various chemical and pharmaceutical fields. The presence of sulfur in the structure of succinimide, thio- imparts unique chemical properties that make it valuable in specialized applications, particularly in the synthesis of complex molecules and as a linker in antibody-drug conjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinimide, thio- typically involves the introduction of a sulfur atom into the succinimide structure. One common method is the reaction of succinimide with sulfur-containing reagents under controlled conditions. For example, the reaction of succinimide with thiourea in the presence of a suitable catalyst can yield succinimide, thio-. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of succinimide, thio- may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for precise control of reaction parameters and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is becoming increasingly important in the industrial production of succinimide, thio-.

Chemical Reactions Analysis

Types of Reactions

Succinimide, thio- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in succinimide, thio- can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a thiol group.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of succinimide, thio- can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Succinimide, thio- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: Succinimide, thio- derivatives are used in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is employed in the development of antibody-drug conjugates, where it serves as a linker between the antibody and the drug.

    Industry: Succinimide, thio- is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of succinimide, thio- involves its ability to form stable covalent bonds with other molecules. In the context of antibody-drug conjugates, the thio-succinimide linker undergoes hydrolysis to release the drug payload in a controlled manner. This hydrolysis can be triggered by chemical, photochemical, or enzymatic stimuli, allowing for precise control over the release of the drug.

Comparison with Similar Compounds

Similar Compounds

    Succinimide: The parent compound without the sulfur atom.

    Maleimide: A structurally similar compound with a nitrogen atom instead of sulfur.

    Thio-maleimide: A sulfur-containing derivative of maleimide.

Uniqueness

Succinimide, thio- is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as increased reactivity and the ability to form stable linkages in bioconjugation applications. This makes it particularly valuable in the development of targeted therapies and advanced materials.

Properties

IUPAC Name

5-sulfanylidenepyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQDJDVDXAAXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194484
Record name Succinimide, thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4166-00-1
Record name 5-Thioxo-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4166-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide, thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimide, thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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